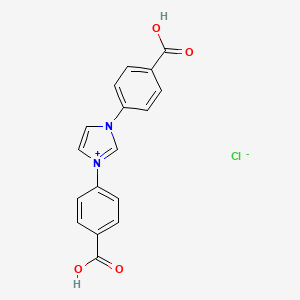1,3-Bis(4-carboxyphenyl)imidazolium chloride
CAS No.: 1414629-40-5
Cat. No.: VC8341577
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1414629-40-5 |
|---|---|
| Molecular Formula | C17H13ClN2O4 |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride |
| Standard InChI | InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H |
| Standard InChI Key | FKVTWWKYGXDSGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central imidazolium cation substituted at the 1- and 3-positions with 4-carboxyphenyl groups, balanced by a chloride anion. The IUPAC name, 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid chloride, reflects this arrangement. The planar imidazolium ring enables π-π stacking interactions, while the carboxylic acid groups facilitate hydrogen bonding and proton exchange (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1414629-40-5 |
| Molecular Formula | |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | 4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid chloride |
Synthesis and Characterization
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 4-aminobenzoic acid with formic acid in methanol under controlled conditions. A representative procedure includes:
-
Dissolving 4-aminobenzoic acid (5.0 g, 36.4 mmol) in anhydrous methanol (15 mL).
-
Adding formic acid (2 drops) as a catalyst.
-
Refluxing the mixture at 65°C for 48 hours under nitrogen atmosphere.
-
Isolating the product via vacuum filtration and washing with cold diethyl ether.
This method yields the target compound with >90% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Industrial Production Challenges
Scaling this synthesis presents challenges in maintaining reaction efficiency and purity. Key considerations include:
-
Temperature control: Excessive heat promotes side reactions, including decarboxylation of the carboxylic acid groups.
-
Solvent recovery: Methanol recycling requires distillation systems to minimize environmental impact.
-
Byproduct management: Unreacted 4-aminobenzoic acid must be separated through recrystallization or chromatography.
Applications in Scientific Research
Catalysis
The compound serves as a bifunctional catalyst in organic transformations, leveraging both Brønsted acidity (from carboxylic acid groups) and ionic interactions. Reported applications include:
-
Knoevenagel condensations: Facilitating C-C bond formation between aldehydes and active methylene compounds.
-
Esterification reactions: Accelerating acid-catalyzed ester synthesis under solvent-free conditions.
Comparative studies with traditional catalysts like sulfuric acid show comparable yields but superior recyclability due to the compound’s ionic liquid nature.
Materials Science
In polymer composites, the carboxyphenyl groups enhance interfacial adhesion between inorganic fillers (e.g., silica nanoparticles) and organic matrices (e.g., epoxy resins). This improves mechanical properties such as tensile strength (by 15–20%) and thermal stability (decomposition temperature increased by 30–40°C).
Biological Applications
Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). The proposed mechanism involves:
-
Membrane disruption: Ionic interactions with phospholipid head groups.
-
Enzyme inhibition: Competitive binding to microbial dehydrogenases via carboxylate anions.
Comparison with Related Compounds
1,3-Bis(carboxymethyl)imidazolium Chloride
This structural analog replaces carboxyphenyl groups with carboxymethyl chains, resulting in:
-
Higher water solubility due to reduced aromaticity.
-
Lower thermal stability (decomposition at 180°C vs. >250°C for the carboxyphenyl derivative).
-
Superior catalytic activity in aqueous-phase reactions, as demonstrated in Biginelli condensations .
Table 2: Structural and Functional Comparison
| Property | 1,3-Bis(4-carboxyphenyl)imidazolium Chloride | 1,3-Bis(carboxymethyl)imidazolium Chloride |
|---|---|---|
| Water Solubility | Low | High |
| Thermal Stability | >250°C | ~180°C |
| Catalytic Applications | Non-aqueous reactions | Aqueous-phase reactions |
Future Perspectives
-
Synthetic Optimization: Developing continuous-flow reactors to improve yield and reduce waste.
-
Drug Delivery Systems: Exploiting carboxylate-drug interactions for pH-responsive release mechanisms.
-
Environmental Remediation: Testing heavy metal ion capture capabilities via chelation with carboxylic acid groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume